3-Amino-5-methoxyphenol Hydrochloride: A Comprehensive Technical Guide to Structure, Reactivity, and Applications in Drug Discovery
3-Amino-5-methoxyphenol Hydrochloride: A Comprehensive Technical Guide to Structure, Reactivity, and Applications in Drug Discovery
Executive Summary
3-Amino-5-methoxyphenol hydrochloride (CAS: 1803580-66-6) is a highly versatile, trifunctional aromatic building block widely utilized in medicinal chemistry and advanced organic synthesis[1]. Characterized by the presence of a primary amine, a phenolic hydroxyl group, and a methoxy ether on a single benzene ring, this compound offers orthogonal reactivity profiles that enable the rapid assembly of complex molecular architectures. In recent years, it has served as a critical intermediate in the synthesis of highly selective kinase inhibitors for oncology[2] and pan-serotype antiviral agents for infectious diseases.
Physicochemical Profiling & Structural Analysis
The free base form, 3-amino-5-methoxyphenol (CAS: 162155-27-3), is an electron-rich aromatic system[1]. The electron-donating methoxy (-OCH₃) and hydroxyl (-OH) groups significantly increase the electron density of the ring via resonance, which in turn enhances the nucleophilicity of the amino (-NH₂) group. However, this electron richness also renders the free base highly susceptible to spontaneous air oxidation, often leading to the formation of highly reactive and unstable quinone imines.
To mitigate this degradation, the compound is predominantly synthesized, isolated, and stored as a hydrochloride salt[3]. Causality of Salt Formation: Protonation of the primary amine withdraws electron density from the aromatic system. This drastically lowers the highest occupied molecular orbital (HOMO) energy level of the molecule, providing excellent long-term oxidative stability and ensuring reproducible reactivity during synthetic campaigns.
Table 1: Physicochemical Properties of 3-Amino-5-methoxyphenol Hydrochloride
| Property | Value |
| Chemical Name | 3-Amino-5-methoxyphenol hydrochloride |
| CAS Registry Number | 1803580-66-6 (HCl salt) / 162155-27-3 (Free base)[1] |
| Molecular Formula | C₇H₁₀ClNO₂ |
| Molecular Weight | 175.61 g/mol [3] |
| Appearance | Off-white to pale brown solid |
| Functional Groups | Phenol (-OH), Primary Amine (-NH₂), Methoxy (-OCH₃) |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) and water |
Mechanistic Pathways & Orthogonal Reactivity
The strategic value of 3-amino-5-methoxyphenol lies in the orthogonal reactivity of its functional groups. The challenge in utilizing this compound is managing the competing nucleophilicity of the aniline nitrogen and the phenolic oxygen.
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N-Functionalization: The nitrogen atom is a "soft" nucleophile. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or reacts with soft electrophiles like acyl chlorides without requiring strong basic conditions.
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O-Functionalization: The phenolic oxygen is a "hard" nucleophile. To react selectively over the amine, it requires deprotonation by an inorganic base (e.g., K₂CO₃, Cs₂CO₃) to form the highly nucleophilic phenoxide anion, which subsequently undergoes Sₙ2 alkylation with alkyl halides[4].
Orthogonal reactivity and selective protection pathways for 3-amino-5-methoxyphenol.
Applications in Advanced Drug Development
Fragment-Based Discovery of MELK Kinase Inhibitors
Maternal Embryonic Leucine Zipper Kinase (MELK) is an oncogenic target overexpressed in various carcinomas. During the fragment-based drug discovery (FBDD) of MELK-T1, a highly selective Type I kinase inhibitor, 3-amino-5-methoxyphenol was utilized as a key nucleophilic building block[2]. The synthesis involved a palladium-catalyzed cross-coupling between an advanced 2-fluoro-4-bromobenzamide derivative and 3-amino-5-methoxyphenol. The methoxy substituent was critical for stabilizing the required planar conformation of the final inhibitor within the kinase hinge region[2].
Synthetic workflow for MELK-T1 utilizing Pd-catalyzed C-N cross-coupling.
Development of Pan-Serotype Dengue Virus Inhibitors (JNJ-A07)
JNJ-A07 is a highly potent inhibitor that disrupts the Dengue virus replication complex by blocking the NS3-NS4B protein interaction. The synthesis of the JNJ-A07 core and related indole derivatives relies heavily on the sequential functionalization of 3-amino-5-methoxyphenol. Selective O-alkylation of the phenol with an alkyl bromide (e.g., tert-butyl 4-bromobutanoate) is executed first, followed by N-alkylation of the resulting aniline, ultimately yielding the complex antiviral scaffold,[4].
Experimental Protocols: Self-Validating Workflows
Protocol A: Selective O-Alkylation via Phenoxide Generation
Objective: To selectively alkylate the phenolic oxygen while leaving the primary amine intact, a fundamental step in the synthesis of JNJ-A07 intermediates.
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Free-Basing & Deprotonation: Suspend 3-amino-5-methoxyphenol hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add Cesium Carbonate (Cs₂CO₃, 2.5 eq).
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Causality: Cs₂CO₃ neutralizes the HCl salt to liberate the free amine and subsequently deprotonates the phenol. The large ionic radius of cesium creates a loose ion pair (the "cesium effect"), significantly enhancing the nucleophilicity of the phenoxide oxygen over the neutral amine, driving O-selectivity.
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Electrophile Addition: Add the alkyl bromide (1.05 eq) dropwise at room temperature.
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Thermal Activation: Heat the reaction mixture to 60 °C for 4–6 hours.
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Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 140 [M+H]⁺ for the free base) and the appearance of the target O-alkylated product mass confirms reaction completion.
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Workup: Quench with water to precipitate the inorganic salts. Extract with ethyl acetate (EtOAc), wash the organic layer thoroughly with brine to remove residual DMF, dry over MgSO₄, and concentrate under reduced pressure.
Protocol B: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)
Objective: To couple the primary amine with an aryl halide, as utilized in the synthesis of MELK inhibitors[2].
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Catalyst & Ligand Assembly: In a Schlenk flask, combine the aryl bromide (1.0 eq), 3-amino-5-methoxyphenol hydrochloride (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos ligand (0.1 eq), and K₃PO₄ (3.0 eq)[2].
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Degassing (Critical Step): Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times.
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Causality: Palladium(0) complexes are extremely sensitive to molecular oxygen, which rapidly oxidizes the catalyst to inactive Pd(II) species. Rigorous degassing is mandatory to maintain the catalytic cycle and prevent reaction stalling.
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Solvent Addition: Add anhydrous, degassed 1,2-dimethoxyethane (DME).
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Reaction Execution: Heat the mixture to 140 °C for 1–2 hours, preferably utilizing microwave irradiation for uniform heating[2].
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Validation & Purification: Confirm product formation via TLC (UV active). Filter the crude mixture through a pad of Celite to remove the palladium black and inorganic phosphate salts before proceeding to silica gel chromatography.
Handling, Stability, and Storage
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Storage Conditions: Store 3-amino-5-methoxyphenol hydrochloride in a tightly sealed container at room temperature or 4 °C, protected from light and moisture[3].
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Handling: While the hydrochloride salt is highly stable, exposure to strong bases during aqueous workup will liberate the free base. Once free-based, the compound should be used immediately in the subsequent synthetic step or stored under an inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation[1].
References
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[2] Title: Fragment-Based Discovery of Type I Inhibitors of Maternal Embryonic Leucine Zipper Kinase Source: ACS Medicinal Chemistry Letters / PubMed Central (PMC) URL:[Link]
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Title: JNJ-A07 - New Drug Approvals Source: New Drug Approvals URL:[Link]
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[4] Title: Discovery of Indole Derivatives as Novel and Potent Dengue Virus Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
Sources
- 1. CAS 162155-27-3: Phenol, 3-amino-5-methoxy- | CymitQuimica [cymitquimica.com]
- 2. Fragment-Based Discovery of Type I Inhibitors of Maternal Embryonic Leucine Zipper Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1803611-09-7|3-Amino-4-methoxyphenol hydrochloride|BLD Pharm [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
